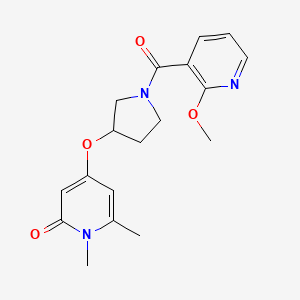
4-((1-(2-methoxynicotinoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1-(2-methoxynicotinoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C18H21N3O4 and its molecular weight is 343.383. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antioxidant Properties
A study on the synthesis and reactivity of a series of 6-substituted-2,4-dimethyl-3-pyridinols revealed novel antioxidants. The compounds were synthesized via low-temperature conversions, demonstrating significant antioxidant properties by effectively breaking radical chains in organic solutions (Wijtmans et al., 2004).
Antimicrobial Activity
Novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives were synthesized and evaluated for their antimicrobial activities. These compounds, particularly those with a methoxy group, exhibited significant antibacterial and antifungal effects, suggesting their potential as antimicrobial agents (Hublikar et al., 2019).
Electrochemical Properties
Research on the electrochemical behavior of certain pyridine and pyrrolidine derivatives in protic mediums has contributed to understanding their redox characteristics. These studies help elucidate the compounds' potential applications in chemical syntheses and material sciences (David et al., 1995).
Conducting Polymers
A study on poly[bis(pyrrol-2-yl)arylenes] explored the use of derivatized bis(pyrrol-2-yl) arylenes for creating conducting polymers through electropolymerization. These materials, derived from low oxidation potential monomers, show promise for electronic and photovoltaic applications due to their stability and conductive properties (Sotzing et al., 1996).
Ring-opening Polymerization
The ring-opening polymerization (ROP) of an O-carboxyanhydride (OCA) monomer derived from L-malic acid was investigated, highlighting the potential for synthesizing biodegradable polymers. This research points to the importance of selecting appropriate catalysts for ROP to avoid side products and achieve controlled polymerization (Pounder et al., 2011).
Properties
IUPAC Name |
4-[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-12-9-14(10-16(22)20(12)2)25-13-6-8-21(11-13)18(23)15-5-4-7-19-17(15)24-3/h4-5,7,9-10,13H,6,8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSKDFBHVPGOBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(C2)C(=O)C3=C(N=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
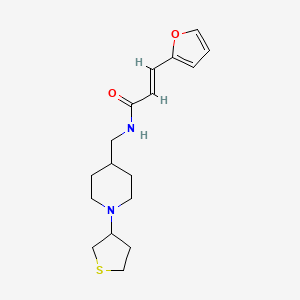
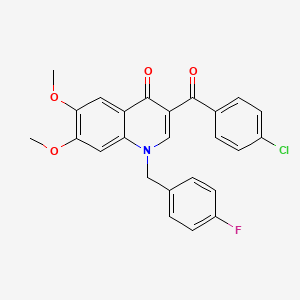
![(E)-4-(Dimethylamino)-N-[1-(5-phenyl-1H-imidazol-2-yl)cyclopentyl]but-2-enamide](/img/structure/B2748993.png)
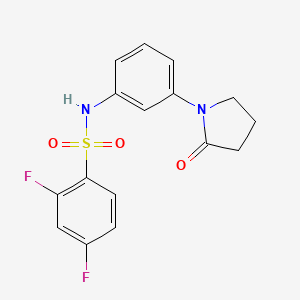
![N-[[4-(2,5-dimethylphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2748997.png)
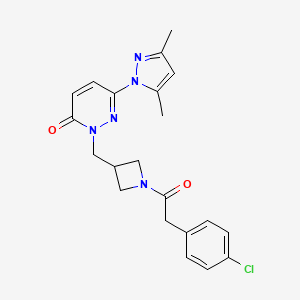
![Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/no-structure.png)
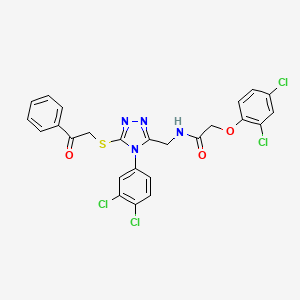
![N'-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]oxamide](/img/structure/B2749006.png)
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2749007.png)
![3,4,5-trimethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2749010.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2749011.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine oxalate](/img/structure/B2749012.png)

